molecular formula C9H13O2PS B13766438 Phenyl-phosphonothioic acid propyl ester CAS No. 53121-59-8

Phenyl-phosphonothioic acid propyl ester

Cat. No.: B13766438
CAS No.: 53121-59-8
M. Wt: 216.24 g/mol
InChI Key: LLEYANVBVMPFPY-UHFFFAOYSA-N
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Description

Phenyl-phosphonothioic acid propyl ester is an organophosphorus compound characterized by the presence of a phenyl group, a phosphonothioic acid moiety, and a propyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-phosphonothioic acid propyl ester can be synthesized through the esterification of phenyl-phosphonothioic acid with propanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction scheme is as follows:

Phenyl-phosphonothioic acid+PropanolPhenyl-phosphonothioic acid propyl ester+Water\text{Phenyl-phosphonothioic acid} + \text{Propanol} \rightarrow \text{this compound} + \text{Water} Phenyl-phosphonothioic acid+Propanol→Phenyl-phosphonothioic acid propyl ester+Water

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions: Phenyl-phosphonothioic acid propyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide can facilitate nucleophilic substitution.

Major Products Formed:

    Oxidation: Phenyl-phosphonic acid derivatives.

    Reduction: Phenyl-phosphonothioic acid propanol.

    Substitution: Various substituted phosphonothioic acid derivatives.

Scientific Research Applications

Phenyl-phosphonothioic acid propyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl-phosphonothioic acid propyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include the inhibition of phosphatases and other enzymes critical to cellular functions.

Similar Compounds:

  • Phenyl-phosphonic acid ethyl ester
  • Phenyl-phosphonothioic acid methyl ester
  • Phenyl-phosphonothioic acid butyl ester

Comparison: this compound is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl and ethyl counterparts, the propyl ester exhibits different physical and chemical properties, making it suitable for specific applications in research and industry .

Properties

53121-59-8

Molecular Formula

C9H13O2PS

Molecular Weight

216.24 g/mol

IUPAC Name

hydroxy-phenyl-propoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H13O2PS/c1-2-8-11-12(10,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,13)

InChI Key

LLEYANVBVMPFPY-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=S)(C1=CC=CC=C1)O

Origin of Product

United States

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